3-(4-Tert-butylphenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid
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Overview
Description
3-[4-(TERT-BUTYL)PHENYL]-3-{[(4-CHLOROPHENYL)SULFONYL]AMINO}PROPANOIC ACID is an organic compound characterized by its complex structure, which includes a tert-butyl group, a chlorophenyl group, and a sulfonyl amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(TERT-BUTYL)PHENYL]-3-{[(4-CHLOROPHENYL)SULFONYL]AMINO}PROPANOIC ACID typically involves multiple steps:
Formation of the tert-butylphenyl intermediate: This step involves the reaction of benzoyl chloride with tert-butyl bromide to form a substituted benzoyl bromide compound.
Reduction to the corresponding nitrile: The substituted benzoyl bromide undergoes aromatic carbonyl reduction to form the corresponding nitrile.
Hydrolysis to the target compound: The nitrile is then hydrolyzed to yield the final product, 3-[4-(TERT-BUTYL)PHENYL]-3-{[(4-CHLOROPHENYL)SULFONYL]AMINO}PROPANOIC ACID.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(TERT-BUTYL)PHENYL]-3-{[(4-CHLOROPHENYL)SULFONYL]AMINO}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
3-[4-(TERT-BUTYL)PHENYL]-3-{[(4-CHLOROPHENYL)SULFONYL]AMINO}PROPANOIC ACID has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-[4-(TERT-BUTYL)PHENYL]-3-{[(4-CHLOROPHENYL)SULFONYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets. The sulfonyl amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-(tert-Butyl)phenyl)propanoic acid: This compound is similar but lacks the sulfonyl amino group.
4-tert-Butylbenzyl acetic acid: Another related compound with a different substitution pattern on the benzene ring.
Uniqueness
3-[4-(TERT-BUTYL)PHENYL]-3-{[(4-CHLOROPHENYL)SULFONYL]AMINO}PROPANOIC ACID is unique due to the presence of both the tert-butyl and sulfonyl amino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H22ClNO4S |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-3-[(4-chlorophenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C19H22ClNO4S/c1-19(2,3)14-6-4-13(5-7-14)17(12-18(22)23)21-26(24,25)16-10-8-15(20)9-11-16/h4-11,17,21H,12H2,1-3H3,(H,22,23) |
InChI Key |
OQEAHLQZVJBGHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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